

Application Notes and Protocols for FAK Inhibitor 6 in Cell Culture

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Compound of Interest

Compound Name: FAK inhibitor 6

Cat. No.: B12417967

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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in various cellular functions, including adhesion, migration, proliferation, and survival.^{[1][2]} Its overexpression is associated with the progression and metastasis of numerous cancers, making it a promising target for therapeutic intervention.^{[1][2]} This document provides detailed application notes and protocols for the use of **FAK inhibitor 6** in cell culture experiments. It is important to note that the designation "**FAK inhibitor 6**" may refer to more than one compound in scientific literature and commercial sources. This guide addresses two distinct small molecule inhibitors, herein referred to as FAK-IN-6 (Compound 9h) and **FAK inhibitor 6** (Compound 26F), to ensure clarity and comprehensive guidance.

FAK-IN-6 (Compound 9h) is a potent FAK inhibitor with an IC₅₀ value of 1.415 nM.^[3] It has demonstrated anti-proliferative activity against various cancer cell lines, particularly pancreatic cancer.

FAK inhibitor 6 (Compound 26F) is another potent FAK inhibitor with an IC₅₀ of 28.2 nM. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells.

These notes provide essential information on the mechanism of action, preparation, and application of these inhibitors in common cell-based assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of FAK-IN-6 (Compound 9h)

Target/Cell Line	Assay Type	IC50 Value	Reference
FAK (enzyme)	Kinase Assay	1.415 nM	
AsPC-1 (pancreatic)	Proliferation	0.9886 ± 0.0086 µM	
PaCa-2 (pancreatic)	Proliferation	5.274 ± 0.9312 µM	
H1975 (lung)	Proliferation	2.918 ± 0.0821 µM	
KM3/BTZ (lymphoma)	Proliferation	2.315 ± 0.2969 µM	
Raji (lymphoma)	Proliferation	1.320 ± 0.2973 µM	
L-02 (normal liver)	Proliferation	1.220 ± 0.2683 µM	

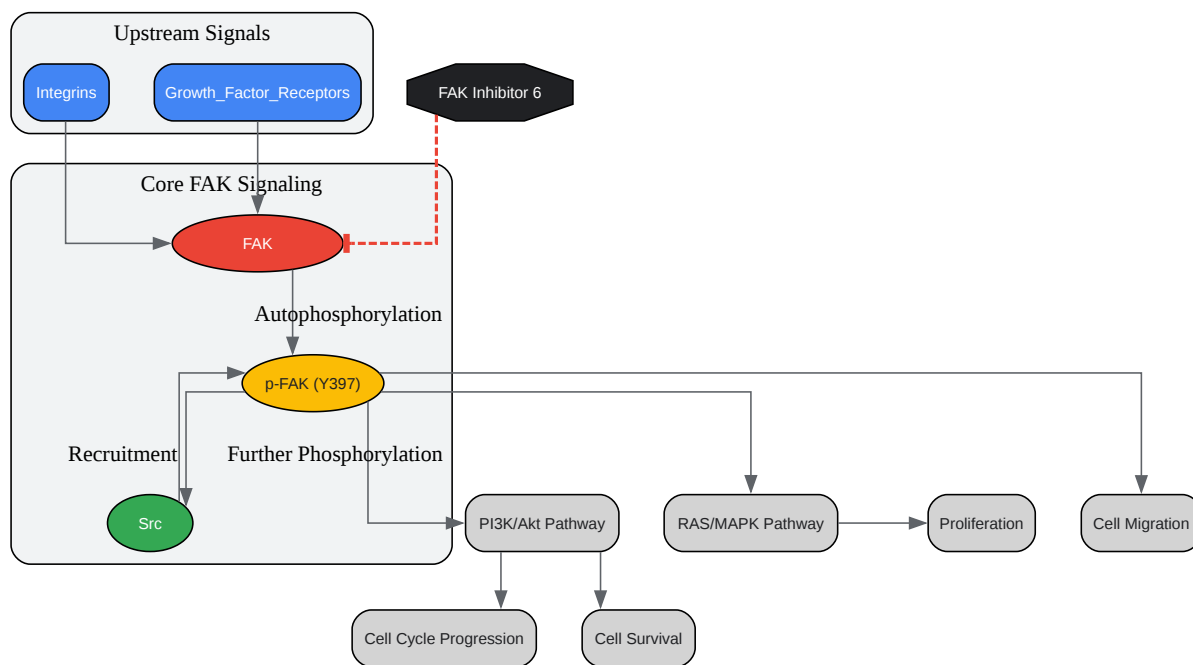
Table 2: In Vitro Inhibitory Activity of FAK inhibitor 6 (Compound 26F)

Target/Cell Line	Assay Type	IC50 Value	Reference
FAK (enzyme)	Kinase Assay	28.2 nM	
MDA-MB-231 (breast)	Cytotoxicity	3.32 µM	

Signaling Pathways and Experimental Workflow

FAK Signaling Pathway

FAK acts as a central node in intracellular signaling, integrating signals from integrins and growth factor receptors to regulate key cellular processes. Inhibition of FAK disrupts these pathways, leading to reduced cell proliferation, migration, and survival.

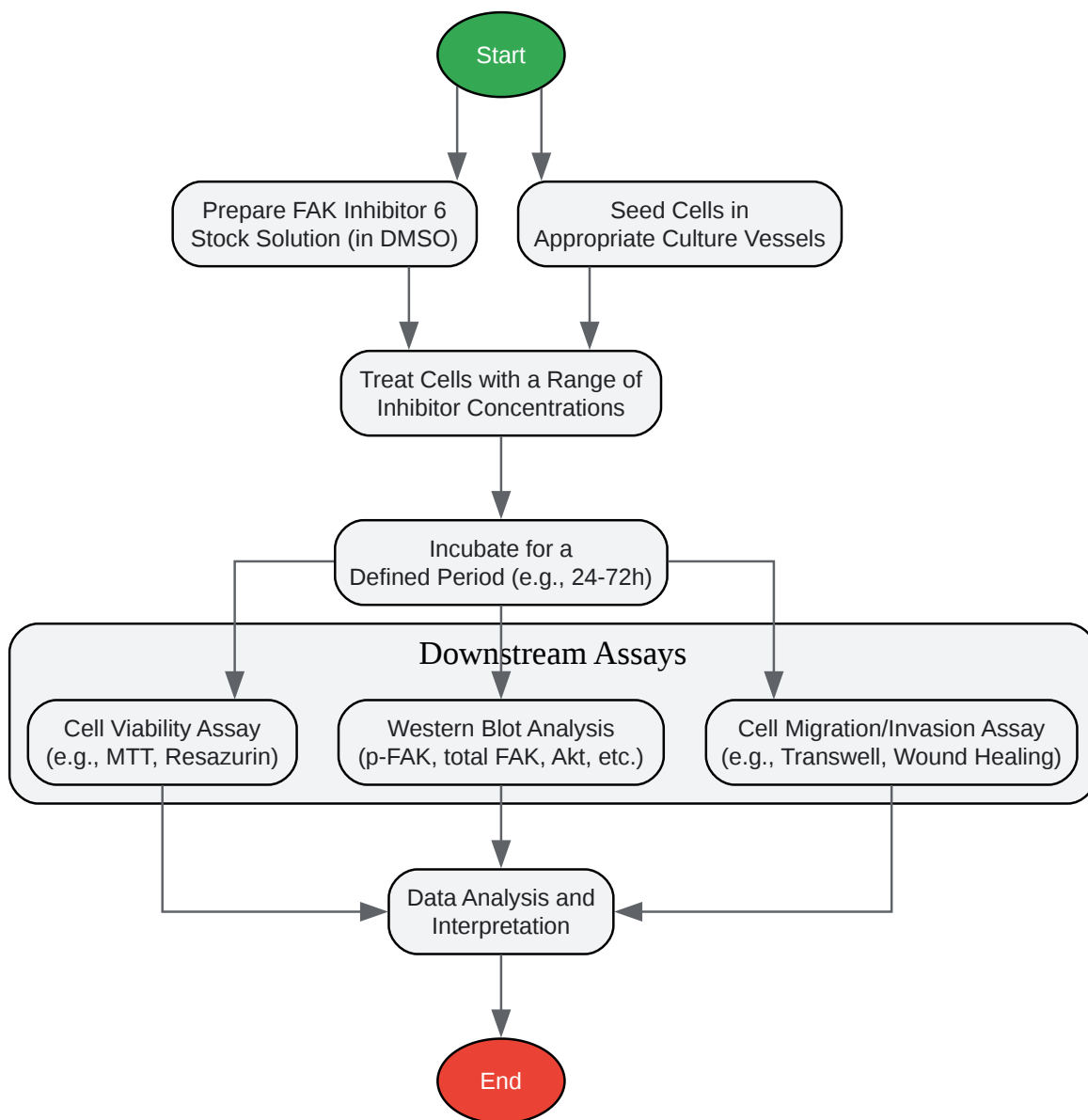


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Caption: FAK signaling cascade and point of inhibition.

Experimental Workflow

A typical workflow for evaluating the effects of **FAK inhibitor 6** in cell culture involves preparing the inhibitor, treating the cells, and then performing various assays to assess the outcomes.



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References

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